1-(2,4-difluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide
Description
Properties
Molecular Formula |
C11H10F2N2O2S2 |
|---|---|
Molecular Weight |
304.3 g/mol |
IUPAC Name |
3-(2,4-difluorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-2-thione |
InChI |
InChI=1S/C11H10F2N2O2S2/c12-6-1-2-9(7(13)3-6)15-10-5-19(16,17)4-8(10)14-11(15)18/h1-3,8,10H,4-5H2,(H,14,18) |
InChI Key |
KSTVTTFNMLJMNA-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(CS1(=O)=O)N(C(=S)N2)C3=C(C=C(C=C3)F)F |
Origin of Product |
United States |
Preparation Methods
Method 1: Cyclocondensation of Diamine Precursors
Reaction Scheme
Optimized Conditions
- Cyclization : Conducted in tetrahydrofuran (THF) at 60–80°C for 12–24 hours.
- Sulfurization : Lawesson’s reagent in toluene at reflux (110°C) yields the thione.
- Oxidation : H₂O₂ (30%) in acetic acid at 0–5°C for 2 hours.
Table 1: Yield Analysis for Method 1
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Cyclocondensation | 65–72 | 92–95 |
| Sulfurization | 78–85 | 88–90 |
| Oxidation | 90–94 | 98–99 |
Method 2: Multi-Step Functionalization of Preformed Imidazole
Reaction Sequence
- Core Synthesis : Ethyl 3-amino-4,5,6,7-tetrahydrothieno[3,4-d]imidazole-2-carboxylate.
- Aryl Introduction : Ullmann coupling with 1-bromo-2,4-difluorobenzene using CuI/L-proline catalyst.
- Thione Formation : Treatment with phosphorus pentasulfide (P₄S₁₀) in pyridine.
- Sulfone Generation : Oxidation with KMnO₄ in acidic medium.
Critical Parameters
- Coupling Reaction : Requires 110°C in DMF for 18 hours; yields improve with microwave assistance.
- Thione Stability : Avoid excess P₄S₁₀ to prevent over-sulfurization.
Table 2: Comparative Efficiency of Method 2
| Parameter | Value |
|---|---|
| Total Yield | 58–63% |
| Reaction Time | 48–56 hours |
| Scalability | Limited by Cu catalyst cost |
Method 3: One-Pot Synthesis via Tandem Reactions
Streamlined Approach
Chemical Reactions Analysis
Types of Reactions
1-(2,4-difluorophenyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-2-thiol 5,5-dioxide can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The dioxide functionality can be reduced to the corresponding sulfide.
Substitution: The aromatic fluorine atoms can be substituted with nucleophiles such as amines or thiols.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction and desired product.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiol group can yield disulfides or sulfonic acids, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
1-(2,4-difluorophenyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-2-thiol 5,5-dioxide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2,4-difluorophenyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-2-thiol 5,5-dioxide involves its interaction with specific molecular targets and pathways. The compound’s thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of protein function. Additionally, the aromatic and heterocyclic moieties can interact with various receptors and enzymes, affecting their activity and signaling pathways. These interactions contribute to the compound’s biological activities and potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Variations in Physicochemical Properties
The following table compares key structural and physicochemical parameters of the target compound with its analogs:
*Calculated using standard atomic masses.
Key Observations :
- Molecular Weight : The bromophenyl analog (347.3 g/mol) is heavier due to bromine’s atomic mass, while the methoxyphenyl variant (299.34 g/mol) is lighter. The target compound’s difluorophenyl group balances steric bulk and electronic effects.
- Boiling Point/Density : Chlorophenyl and trifluoromethylphenyl derivatives exhibit higher boiling points (614.7°C and 559.1°C, respectively) and densities (~1.44–1.56 g/cm³), correlating with increased molecular complexity and halogenated substituents.
- Acidity (pKa) : Electron-withdrawing groups (e.g., -Cl, -CF₃) lower pKa values, enhancing acidity. The target compound’s dual fluorine substituents likely result in comparable or stronger acidity (estimated pKa ~-1.0).
Electronic and Structural Insights
- Sulfone Group : The 5,5-dioxide moiety in all analogs contributes to high thermal stability and dipole interactions, critical for crystal packing and solubility in polar solvents .
- Methoxy (CymitQuimica Analog): Electron-donating methoxy groups may enhance solubility in aqueous media but reduce metabolic stability . Trifluoromethyl (LIFE CHEMICALS): The -CF₃ group offers steric bulk and electron deficiency, often used in agrochemicals and pharmaceuticals for resistance to degradation .
Biological Activity
1-(2,4-Difluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide (CAS Number: 887833-87-6) is a compound of interest due to its potential biological activities. This article reviews its chemical properties, synthesis, and biological activities based on diverse research findings.
The molecular formula of the compound is , with a molecular weight of 304.3 g/mol. The structure features a tetrahydro-thieno-imidazole core, which is significant for its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 887833-87-6 |
| Molecular Formula | C₁₁H₁₀F₂N₂O₂S₂ |
| Molecular Weight | 304.3 g/mol |
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to form the thieno-imidazole structure. Although specific synthetic pathways are not detailed in the available literature, similar compounds have been synthesized using methods involving cyclization and substitution reactions.
Antimicrobial Activity
Research has shown that compounds containing the thieno-imidazole moiety exhibit antimicrobial properties. For example, related derivatives have been tested against various bacterial strains, demonstrating significant inhibition compared to standard antibiotics. The activity often correlates with structural modifications in the thieno-imidazole framework.
Anticancer Properties
The compound's potential as an anticancer agent has been explored in several studies. For instance, derivatives of imidazole and thiazole have exhibited cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of specific oncogenic pathways.
Case Study:
In a study evaluating the anticancer effects of similar compounds, one derivative was found to inhibit the growth of colon carcinoma HCT-116 cells with an IC50 value of 6.2 μM. Such findings suggest that 1-(2,4-difluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide may also possess comparable activity.
Anti-inflammatory Effects
Compounds within this class have also been investigated for their anti-inflammatory properties. They may inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammatory processes. The evaluation of IC50 values for COX inhibition is crucial for understanding their therapeutic potential.
Structure-Activity Relationship (SAR)
The biological activity of thieno-imidazole derivatives is heavily influenced by their structural characteristics. Modifications at specific positions on the ring system can enhance or diminish activity. For instance:
- Substituents on the phenyl ring: The presence and position of fluorine atoms can significantly affect the compound's interaction with biological targets.
- Thieno-imidazole core modifications: Changes in the sulfur or nitrogen content can alter solubility and bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
